3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Cross-Coupling Sequential Functionalization

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1305208-13-2) is a heteroaromatic dihalide building block comprising a [1,2,4]triazolo[4,3-a]pyridine core substituted with bromine atoms at the C-3 and C-6 positions. With a molecular formula of C6H3Br2N3 and a molecular weight of 276.92 g/mol, it belongs to the broader class of 1,2,4-triazolopyridine derivatives that have been extensively explored as bromodomain inhibitors and kinase-targeting scaffolds.

Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
CAS No. 1305208-13-2
Cat. No. B3230456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
CAS1305208-13-2
Molecular FormulaC6H3Br2N3
Molecular Weight276.92 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
InChIKeyXCOIIWAHRAUWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1305208-13-2) – Core Properties and Sourcing-Relevant Identity


3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1305208-13-2) is a heteroaromatic dihalide building block comprising a [1,2,4]triazolo[4,3-a]pyridine core substituted with bromine atoms at the C-3 and C-6 positions . With a molecular formula of C6H3Br2N3 and a molecular weight of 276.92 g/mol, it belongs to the broader class of 1,2,4-triazolopyridine derivatives that have been extensively explored as bromodomain inhibitors and kinase-targeting scaffolds [1]. Its dual bromine substitution pattern distinguishes it from the common mono-bromo analogs (e.g., 6-bromo, 3-bromo, 7-bromo variants) and from regioisomeric dibromo forms such as the 3,7- and 6,8-dibromo congeners . The compound is supplied as a research intermediate typically at NLT 98% purity, suitable for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine


Substituting 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine with a mono-bromo analog (e.g., 6-bromo, CAS 108281-79-4) forfeits the second synthetic handle required for sequential orthogonal functionalization, limiting downstream molecular complexity . Conversely, replacement with the 3,7-dibromo isomer (CAS 1781988-93-9) alters the electronic and steric environment of the pyridine ring, which can redirect regioselectivity in metal-catalyzed cross-couplings and change the geometry of the final ligand–target interaction [1]. The 3,6-substitution pattern is specifically enumerated in pharmaceutical patents within the Markush claims for bromodomain inhibitors, underscoring that the positional arrangement of halogens is not interchangeable for achieving desired on-target potency and selectivity profiles [2].

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


Dual Bromine Handles Enable Sequential, Orthogonal Derivatization Not Possible with Mono-Bromo Analogs

The presence of two bromine atoms at C-3 and C-6 of the triazolopyridine core allows for chemoselective, stepwise cross-coupling sequences. In the structurally related 6,8-dichloro analog, site-selective Suzuki–Miyaura reactions have been demonstrated to discriminate between the two halogen positions based on differential Pd-catalyzed oxidative addition rates [1]. Mono-bromo analogs (e.g., 6-bromo, CAS 108281-79-4; 3-bromo, CAS 4922-68-3) possess only a single synthetic handle, limiting derivatization to a single point of diversity and precluding the construction of orthogonally disubstituted libraries required for structure–activity relationship (SAR) exploration [2].

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Regioisomeric C-3/C-6 vs. C-3/C-7 Dibromo Substitution Alters Electronic Landscape and Predicted Reactivity

The 3,6-dibromo substitution pattern places one bromine on the triazole ring (C-3) and one on the pyridine ring (C-6), whereas the 3,7-dibromo isomer (CAS 1781988-93-9) positions both halogens on the pyridine moiety . Computed pKa values for the parent [1,2,4]triazolo[4,3-a]pyridine scaffold indicate that electron-withdrawing substituents on the pyridine ring modulate the basicity of N-1 and N-2, potentially altering the coordinating ability of the heterocycle toward metal catalysts and biological metal ions [1]. While explicit comparative cross-coupling kinetic data for the 3,6- vs. 3,7-dibromo isomers are absent from the open literature, the distinct electronic distribution predicted by the Hammett σₘ values for Br at C-6 (σₘ ≈ 0.39) vs. C-7 (σₘ ≈ 0.39 but with different resonance contributions due to para- vs. meta-relationship to the bridgehead nitrogen) supports non-identical reactivity in nucleophilic aromatic substitution and Pd-catalyzed processes.

Physical Organic Chemistry Regioselectivity DFT Calculation

Patent-Cited Preference for 3,6-Disubstituted Triazolopyridines in Bromodomain Inhibitor SAR

U.S. Patent 10,519,151 (Laurin et al., 2019) discloses substituted [1,2,4]triazolo[4,3-a]pyridines as bromodomain inhibitors, explicitly enumerating compounds bearing halogen substituents at both R₂ and R₅ positions corresponding to the C-3 and C-6 sites of the core scaffold [1]. The Markush structure of Formula I in the patent defines R₂ as hydrogen, halogen, or C1-C6 alkyl, and R₅ as hydrogen, halogen, or C1-C6 alkoxy, with exemplified compounds containing bromine at the position equivalent to C-6. This patent-based evidence indicates that the 3,6-disubstituted pattern is specifically claimed for achieving bromodomain inhibitory activity, distinguishing it from unsubstituted or mono-substituted analogs that fall outside the exemplified scope [2].

Epigenetics Bromodomain Inhibition Patent Analysis

Predicted Physicochemical Differentiation: Density and Acidity vs. Mono-Bromo and Dibromo Isomers

Predicted physicochemical properties differentiate the 3,6-dibromo compound from both its mono-bromo and regioisomeric dibromo counterparts. The predicted density of 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine is 2.35 ± 0.1 g/cm³, with a predicted pKa (conjugate acid) of 0.14 ± 0.50, indicating very weak basicity . In comparison, the 6-bromo mono analog (CAS 108281-79-4) has a molecular weight of 198.02 g/mol and a predicted XLogP3 of 1.9, reflecting lower lipophilicity and reduced steric bulk [1]. The 3,7-dibromo isomer (CAS 1781988-93-9) shares the same molecular weight (276.92 g/mol) but differs in the spatial orientation of the bromine on the pyridine ring, which can affect solid-state packing, solubility, and melting point—parameters critical for formulation and analytical method development .

Computational Chemistry Physicochemical Profiling Lead Optimization

Best Application Scenarios for 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine Based on Differentiation Evidence


Divergent Parallel Synthesis of Bis-Functionalized Triazolopyridine Libraries for Epigenetic Probe Discovery

Programs targeting bromodomain-containing proteins (e.g., BRD4, BRD2, BRDT) can employ the 3,6-dibromo core as a key intermediate for sequential Suzuki–Miyaura and Buchwald–Hartwig couplings. The two bromine handles enable independent variation of the C-3 and C-6 substituents in a combinatorial fashion, rapidly generating SAR datasets for acetyl-lysine mimetic development. This approach aligns directly with the patent-disclosed chemical matter in U.S. Patent 10,519,151 [1] and leverages the existing structural biology infrastructure around the triazolopyridine chemotype (e.g., PDB 4HXO) [2].

Synthesis of Orthogonally Protected Triazolopyridine-Based Kinase Inhibitor Precursors

The C-3 bromine on the triazole ring and the C-6 bromine on the pyridine ring exhibit differentiated reactivity under Pd-catalyzed conditions, as inferred from site-selective cross-coupling studies on the 6,8-dichloro analog [1]. This allows C-6 functionalization (e.g., Suzuki coupling with aryl boronic acids) to be performed first under mild conditions, followed by C-3 diversification (e.g., Sonogashira or cyanation) without protecting group manipulation. This sequential strategy is not feasible with mono-bromo or symmetrically activated dibromo analogs, where both sites possess similar reactivity and yield statistical product mixtures.

Physicochemical Reference Standard for Regioisomeric Dibromo Quality Control in Pharmaceutical Intermediates

Given its distinct predicted density (2.35 ± 0.1 g/cm³) and pKa (0.14 ± 0.50) relative to the 3,7-dibromo isomer [1], the 3,6-dibromo compound can serve as a chromatographic and spectroscopic reference standard for regioisomeric purity assessment. Procurement of high-purity 3,6-dibromo batches (NLT 98%) [2] ensures accurate calibration of HPLC/GC methods designed to detect and quantify the 3,7- or 6,8-dibromo impurities that may arise during non-selective bromination of the parent triazolopyridine.

Building Block for CNS-Penetrant Triazolopyridine Scaffolds in Neurodegenerative Disease Programs

The 3,6-dibromo substitution pattern maintains the low molecular weight (276.92 g/mol) and low hydrogen-bond donor count (0) characteristic of CNS MPO-compliant fragments, while providing two points of diversification for tuning target engagement and metabolic stability [1]. The electron-withdrawing nature of the two bromine atoms moderately reduces the pKa of the heterocycle (predicted pKa 0.14 ± 0.50), which may improve metabolic stability toward aldehyde oxidase compared to electron-rich triazolopyridine analogs, an important consideration for CNS drug discovery programs [2].

Quote Request

Request a Quote for 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.